molecular formula C12H22N2O4 B13455426 Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B13455426
M. Wt: 258.31 g/mol
InChI Key: LBIZGECGYDPMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be carried out using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Hydrolysis: Piperidine-1-carboxylic acid derivatives.

    Deprotection: Free amine derivatives.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the preparation of biologically active compounds and enzyme inhibitors.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor for the synthesis of biologically active molecules. The Boc protecting group provides stability during chemical reactions and can be selectively removed to expose the reactive amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. The presence of both the Boc protecting group and the methyl ester allows for selective reactions and modifications, making it valuable in the synthesis of complex molecules .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-6-5-7-14(8-9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15)

InChI Key

LBIZGECGYDPMPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.